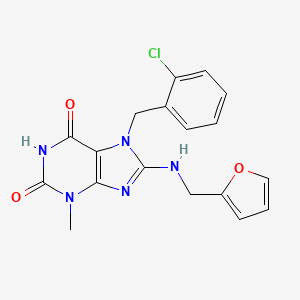

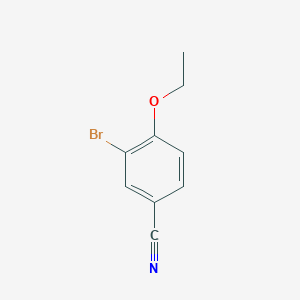

![molecular formula C20H24ClF3N6O4S B2718523 5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione CAS No. 2097938-37-7](/img/structure/B2718523.png)

5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Direct Chlorination and Fluorination : Starting from 3-picoline, chlorination and fluorination reactions yield the desired trifluoromethylpyridine intermediate. Subsequent nuclear chlorination of the pyridine ring completes the synthesis .

- Building-Block Method : Assembling the pyridine ring from a trifluoromethyl-containing building block is another strategy. This method allows for the incorporation of the desired functional groups .

Applications De Recherche Scientifique

Sulfonamides as Novel Terminators of Cationic Cyclisations

Research has demonstrated the use of trifluoromethanesulfonic acid as an effective catalyst in cyclisation processes involving homoallylic sulfonamides. This process yields pyrrolidines and homopiperidines, suggesting potential in synthesizing polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Intermolecular and Intramolecular Diels-Alder Cycloadditions

The compound has been implicated in the synthesis of tricyclic piperazine-2,5-diones through Diels-Alder reactions. This method provides a path to bridged bicyclo[2.2.2]diazaoctane ring systems, highlighting its application in synthesizing complex molecular structures found in biologically active secondary mold metabolites (Jin, Wessig, & Liebscher, 2001).

Anticonvulsant Properties

Several studies have synthesized and tested derivatives of pyrrolidine-2,5-dione for anticonvulsant activities. These studies indicate the potential therapeutic applications of compounds related to the base chemical structure in the treatment of seizures, showcasing the importance of structural modifications to enhance biological activity (Obniska et al., 2005).

Novel 21-Amino Steroids as Potent Inhibitors

Research into 21-amino steroids reveals their capability as potent inhibitors of lipid peroxidation, suggesting applications in neurological protection and the study of oxidative stress mechanisms. The structural characteristics of these compounds, including their trifluoromethyl groups, underscore their potential in medical chemistry (Braughler et al., 1987).

Synthesis and Anticonvulsant Properties of N‐Mannich Bases

Further exploration into N‐Mannich bases derived from pyrrolidine-2,5‐dione derivatives highlights the development of compounds with significant anticonvulsant activities. This research demonstrates the compound's relevance in pharmacological applications, particularly in the design of new antiepileptic drugs (Rybka et al., 2014).

Propriétés

IUPAC Name |

5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClF3N6O4S/c1-12-11-28(6-7-30(12)17-15(21)8-13(9-25-17)20(22,23)24)14-2-4-29(5-3-14)35(33,34)16-10-26-19(32)27-18(16)31/h8-9,12,14,16H,2-7,10-11H2,1H3,(H2,26,27,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGWUSWRCPLNCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4CNC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClF3N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156593123 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

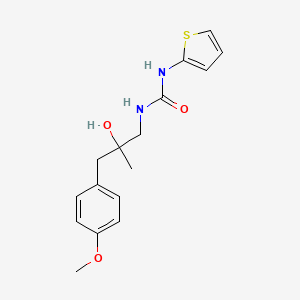

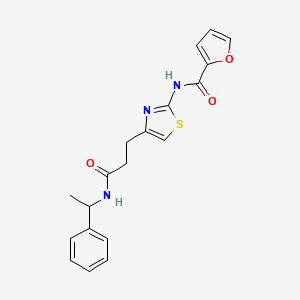

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)

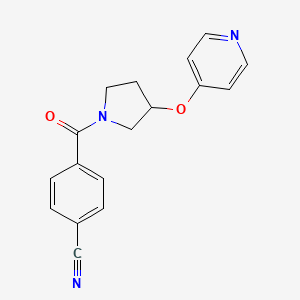

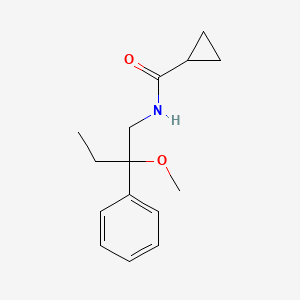

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)

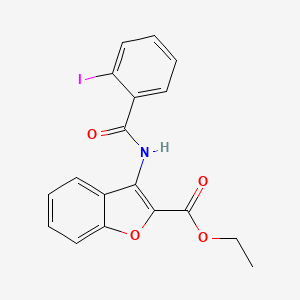

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)

![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)

![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)